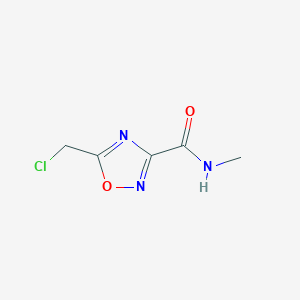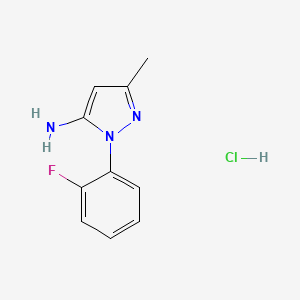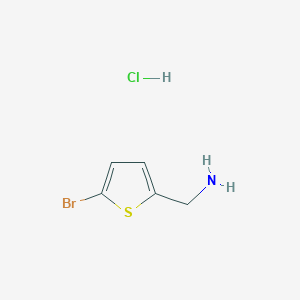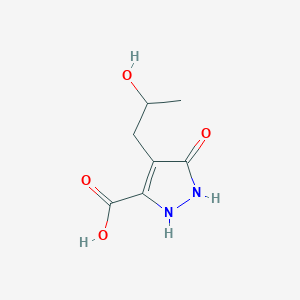
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronsäure
Übersicht
Beschreibung
“(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid” is a boron-containing compound . Boron compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . Noteworthy, the molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of “(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid” is complex. It contains a boronic acid group, which is the most commonly studied boron compound in organic chemistry . The boronic acid group is attached to a phenyl ring, which is further connected to an aminoethyl group. This aminoethyl group is carbonylated and benzyloxy substituted .
Chemical Reactions Analysis
Boronic acids, such as “(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid”, can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling reactions . In these reactions, boronic acids react with aryl halides or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Suzuki-Miyaura-Kupplung
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronsäure: wird in der Suzuki-Miyaura-Kupplungsreaktion eingesetzt, einem weit verbreiteten Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Diese Reaktion ist entscheidend für die Herstellung komplexer organischer Moleküle aufgrund ihrer milden Bedingungen und Toleranz gegenüber verschiedenen funktionellen Gruppen.
Medizinische Chemie: Medikamentenentwicklung
In der medizinischen Chemie kann der Boronsäureanteil dieser Verbindung mit biologisch relevanten Substraten interagieren, was sie für die Medikamentenentwicklung wertvoll macht. Sie ist besonders nützlich bei der Synthese von Arzneimitteln, die auf die Hemmung von Enzymen abzielen .
Materialwissenschaften: Sensorentwicklung
Die Boronsäuregruppe kann mit Polyolen, einschließlich Zuckern, Komplexe bilden, was vorteilhaft bei der Entwicklung von Sensoren zur Erkennung von Glukosewerten ist, die möglicherweise die Diabetes-Behandlung unterstützen .
Analytische Chemie: Chromatographie
Diese Verbindung kann in der Chromatographie als Derivatisierungsmittel verwendet werden, um den Nachweis bestimmter Analyten zu verbessern. Ihre Fähigkeit, an Zucker zu binden, kann die Trennung und Analyse von Kohlenhydraten verbessern .
Lebenswissenschaften: Modifikation von Biomolekülen
In den Lebenswissenschaften kann This compound Biomoleküle wie Proteine oder Nukleinsäuren modifizieren und so einen Ansatzpunkt für die weitere Funktionalisierung oder für die Anbringung von Sonden bieten .
Umweltwissenschaften: Neutroneneinfangtherapie
Boronsäuren werden für die Entwicklung neuer Medikamente und Medikamentenverabreichungsvorrichtungen in Betracht gezogen, insbesondere als Borträger, die sich für die Neutroneneinfangtherapie eignen, ein Verfahren zur Behandlung von Krebs . Die Stabilität dieser Verbindungen in verschiedenen Umgebungen ist ein wichtiges Forschungsgebiet.
Chemische Synthese: Umwandlung funktioneller Gruppen
Die Boronsäure-funktionelle Gruppe ist vielseitig in chemischen Transformationen einsetzbar und ermöglicht verschiedene Reaktionen, einschließlich Oxidationen, Aminierungen und Halogenierungen, die bei der Synthese einer Vielzahl chemischer Produkte von grundlegender Bedeutung sind .
Analytische Chemie: Hydrolysestudien
Die Anfälligkeit von Phenylboronsäure-Pinacolestern für die Hydrolyse ist ein interessantes Gebiet. Das Verständnis der Hydrolysekinetik von Verbindungen wie This compound ist für ihre Anwendung in wässrigen Systemen entscheidend .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds, which can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The effects of boronic acids can vary widely depending on their specific targets and the nature of their interaction .
Action Environment
Factors such as ph can significantly influence the reactivity and stability of boronic acids .
Zukünftige Richtungen
The future of boronic acids in medicinal chemistry is promising. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid”, could be used to develop new promising drugs .
Eigenschaften
IUPAC Name |
[4-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c19-16(22-12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h1-9,20-21H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIWCYGAUHQBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657403 | |
| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-40-1 | |
| Record name | [4-(2-{[(Benzyloxy)carbonyl]amino}ethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)




![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)


![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)
